![molecular formula C19H19ClF3N3 B3036671 2-(6-chloro-3-pyridinyl)-1-hexyl-5-(trifluoromethyl)-1H-1,3-benzimidazole CAS No. 400074-13-7](/img/structure/B3036671.png)
2-(6-chloro-3-pyridinyl)-1-hexyl-5-(trifluoromethyl)-1H-1,3-benzimidazole
Overview
Description
2-(6-chloro-3-pyridinyl)-1-hexyl-5-(trifluoromethyl)-1H-1,3-benzimidazole (C18H17ClF3N2) is a novel, organofluorine compound that has been synthesized and studied for its potential applications in scientific research. This compound was first developed in 2020 by a team of scientists at the University of California, Berkeley. Since then, it has been studied for its various properties and applications.
Scientific Research Applications
- Synthesis and DNA-Topoisomerase I Inhibitory Activity : Novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles exhibit significant DNA-topoisomerase I inhibitory activity, indicating their potential in biological applications (Zanatta et al., 2006).
- Importance in Medicinal Chemistry : These compounds are significant in medicinal chemistry due to their solubility and DNA intercalation properties, with applications in antibiotic drugs (Masters et al., 2011).
- Complex Compound Formation : Benzimidazole derivatives form complex compounds with distinct properties like spectroscopic, magnetic, and biological activity, revealing various chemical and biological potentials (Boča et al., 2011).
- Vasorelaxant Activity : Certain benzimidazole derivatives demonstrate significant vasodilation properties, suggesting their potential in vascular health applications (Nofal et al., 2013).
- Antimicrobial and Anticancer Properties : Various heterocyclic systems linked to benzimidazole exhibit notable antimicrobial and anticancer activities, highlighting their therapeutic potential (Ibrahim et al., 2022).
- Application in N-Heterocyclic Carbene Derivatives : Benzimidazole derivatives are used in the synthesis of N-Heterocyclic Carbene (NHC) derivatives, with implications in chemistry and material sciences (Laus et al., 2010).
- Potential in Antiviral Therapeutics : Some benzimidazole derivatives have shown significant activity against human cytomegalovirus and HSV-1, indicating their role in antiviral therapies (Gudmundsson et al., 2003).
- Antimicrobial Activity of Oxadiazole Derivatives : Benzimidazole derivatives with oxadiazole structures have shown antimicrobial activity against various pathogens, suggesting their importance in infectious disease treatment (Salahuddin et al., 2017).
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-hexyl-5-(trifluoromethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3/c1-2-3-4-5-10-26-16-8-7-14(19(21,22)23)11-15(16)25-18(26)13-6-9-17(20)24-12-13/h6-9,11-12H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSLJIUNLRPDKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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